3-(3,5-Di-tert-butylphenyl)propanoic acid
Overview
Description
3-(3,5-Di-tert-butylphenyl)propanoic acid is an organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and other materials. The compound’s structure features a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a propanoic acid group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Di-tert-butylphenyl)propanoic acid typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by the Friedel-Crafts acylation reaction to introduce the propanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Di-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)propanoic acid is used in various scientific research applications:
Chemistry: As an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the production of stabilizers for plastics, rubbers, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid degradation and enhancing the compound’s stability.
Comparison with Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,5-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Uniqueness: 3-(3,5-Di-tert-butylphenyl)propanoic acid is unique due to its specific combination of antioxidant properties and steric protection provided by the tert-butyl groups. This makes it particularly effective in stabilizing polymers and other materials against oxidative degradation.
Properties
IUPAC Name |
3-(3,5-ditert-butylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h9-11H,7-8H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBGPKEFLHQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CCC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598156 | |
Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-01-7 | |
Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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